2-chloro-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(4-methyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O3S2/c1-19-14(12-6-4-10-24-12)18-20(15(19)21)9-8-17-25(22,23)13-7-3-2-5-11(13)16/h2-7,10,17H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLIWANBPPROFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide is a complex organic molecule notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 398.88 g/mol. The structure features a chloro group, a benzenesulfonamide moiety, and a triazole ring fused with a thiophene ring. These structural characteristics suggest potential interactions with various biological targets.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural features often exhibit antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. Triazole derivatives have been recognized for their antifungal and antibacterial activities.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylbenzenesulfonamide | Sulfonamide group | Antimicrobial |
| 1H-Triazole derivatives | Triazole ring | Antifungal |
| Thiophenesulfonamides | Thiophene and sulfonamide | Antibacterial |
The specific biological activity of this compound has not been extensively documented but is expected to follow similar trends given its structural components .
Immune Modulation
Research indicates that this compound may alter immune cell responses, suggesting potential applications in immunotherapy or as an immunomodulatory agent. The exact mechanisms remain to be elucidated but could involve modulation of cytokine production or direct effects on immune cell activation.
Safety Profile
An assessment of the safety profile is crucial for evaluating the compound's therapeutic potential. Initial findings suggest that while sulfonamides can exhibit side effects such as hypersensitivity reactions and hematological disorders, further studies are needed to establish the safety and toxicity of this specific compound.
The mechanism of action for compounds like this compound typically involves:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in microbial metabolism or immune response.
- Target Protein Binding : Interaction studies are essential to determine the binding affinity to target proteins or enzymes using techniques such as surface plasmon resonance or isothermal titration calorimetry.
Case Studies and Research Findings
Research has highlighted various aspects of similar compounds:
- Antibacterial Studies : A study on metal complexes derived from similar structures showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli using agar diffusion methods .
- Fungal Inhibition : Compounds with triazole rings demonstrated potent antifungal activity against strains such as Candida albicans, indicating that derivatives could be explored for antifungal therapies .
Comparison with Similar Compounds
Structural Analogues in the 1,2,4-Triazole-Sulfonamide Class
The compound belongs to a broader class of 1,2,4-triazole-sulfonamide derivatives, which are pharmacologically relevant due to their antimicrobial, anticancer, and enzyme-inhibitory activities. Key structural analogs include:
Key Differences :
- Thiophene vs.
- Tautomerism: Unlike Compounds 7–9, which exist predominantly in the thione tautomeric form (confirmed by IR absence of S-H bands at 2500–2600 cm⁻¹), the target compound’s 4-methyl-5-oxo-triazole ring likely stabilizes the keto-enol equilibrium, affecting hydrogen-bonding capacity .
- Steric and Electronic Effects : The ethyl group in CAS 917747-52-5 increases hydrophobicity, whereas the target compound’s thiophene may improve solubility via sulfur-mediated polar interactions .
Spectral and Crystallographic Data
- IR Spectroscopy : The target compound’s IR spectrum would lack the C=S stretch (~1247–1255 cm⁻¹) seen in thione tautomers (Compounds 7–9), confirming its distinct triazole-oxo configuration .
- NMR : The thiophene protons (δ 6.8–7.4 ppm) and triazole methyl group (δ 2.1–2.5 ppm) would distinguish it from analogs with halogens (e.g., δ 7.5–8.0 ppm for bromine in Compound 9) .
- Crystallography : Programs like SHELXL () and ORTEP-3 () are critical for resolving tautomeric forms and hydrogen-bonding networks in such compounds .
Research Implications
- Bioactivity : While specific data for the target compound is unavailable, its structural analogs exhibit bioactivity tied to sulfonamide moieties (e.g., carbonic anhydrase inhibition). The thiophene substitution may enhance binding to metalloenzymes .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-chloro-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the triazolone core. For example, sulfonamide coupling is achieved by reacting 4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole derivatives with 2-chlorobenzenesulfonyl chloride in anhydrous tetrahydrofuran (THF) under reflux (6–9 hours). Post-reaction, the product is isolated via precipitation with diethyl ether and purified using recrystallization or column chromatography . Key intermediates are validated using NMR and mass spectrometry to confirm regioselectivity and purity .
Q. How is the molecular structure of this compound characterized in academic research?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving the 3D structure. For derivatives lacking crystallinity, nuclear Overhauser effect spectroscopy (NOESY) and heteronuclear correlation (HSQC) NMR experiments are used to confirm stereochemistry and substituent positions. Computational methods like density functional theory (DFT) optimize geometry and predict electronic properties .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) monitors purity (>95%). Stability studies under varying pH (1–13) and thermal stress (25–80°C) employ accelerated degradation protocols. Mass spectrometry identifies degradation products, while differential scanning calorimetry (DSC) detects polymorphic transitions .
Advanced Research Questions
Q. How can researchers optimize reaction yields for triazolone-sulfonamide coupling?
- Methodological Answer : Yield optimization requires controlled electrophilic substitution. For example, using potassium salts (e.g., dipotassium N-cyanamide) as intermediates improves reactivity with halomethyl electrophiles. Solvent polarity (e.g., THF vs. DMF) and temperature gradients (reflux vs. microwave-assisted heating) significantly impact yields (reported range: 45–78%). Kinetic studies via in situ IR spectroscopy help identify rate-limiting steps .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in bioactivity (e.g., antitumor IC₅₀ values) often arise from assay variability. Standardized protocols (e.g., NCI-60 cell line screening) with positive controls (e.g., doxorubicin) improve reproducibility. Structure-activity relationship (SAR) analysis using molecular docking (e.g., AutoDock Vina) clarifies substituent effects. For instance, thiophen-2-yl groups enhance π-π stacking in kinase binding pockets, while chloro substituents modulate lipophilicity .
Q. How can mechanistic studies elucidate the compound’s mode of action in pharmacological models?
- Methodological Answer : Isotope-labeling (e.g., ¹⁴C or ³H) tracks metabolic pathways in vitro. Flow cytometry with Annexin V/PI staining quantifies apoptosis vs. necrosis in treated cell lines. For enzyme targets (e.g., COX-2 or HDACs), surface plasmon resonance (SPR) measures binding kinetics (Kd, kon/koff). Knockout cell lines validate target specificity .
Q. What experimental designs address challenges in scaling up synthesis for preclinical trials?
- Methodological Answer : Quality by Design (QbD) frameworks identify critical process parameters (CPPs) like catalyst loading (e.g., Pd/C vs. Ni) and mixing efficiency. DoE (Design of Experiments) models optimize variables (e.g., temperature, stoichiometry) for robustness. Continuous flow reactors reduce batch-to-batch variability, while in-line PAT (Process Analytical Technology) tools monitor intermediates in real time .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. XRD) for structural validation?
- Methodological Answer : Discrepancies between NMR (solution state) and XRD (solid state) often reflect conformational flexibility. Variable-temperature NMR (VT-NMR) detects dynamic processes (e.g., ring puckering). For ambiguous cases, cross-validate with IR spectroscopy (e.g., carbonyl stretching frequencies) and computational simulations (e.g., Gaussian 16) .
Q. What statistical methods are recommended for dose-response studies in pharmacological assays?
- Methodological Answer : Four-parameter logistic regression (4PL) models calculate EC50/IC50 values with 95% confidence intervals. Outlier detection (e.g., Grubbs’ test) ensures data integrity. For synergy studies (e.g., combination with cisplatin), Chou-Talalay analysis computes combination indices (CI < 1 indicates synergy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
